For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Ethyl-o-toluidine: Chemical Properties and Structure
N-Ethyl-o-toluidine is a versatile aromatic amine that serves as a crucial intermediate in various industrial and research applications.[1] Characterized by its ethyl and methyl substituents on an aniline structure, this compound exhibits significant reactivity, making it a valuable component in the synthesis of dyes, pigments, and pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical Identity and Structure
N-Ethyl-o-toluidine is systematically known as N-ethyl-2-methylaniline.[3] Its structure consists of a benzene ring substituted with an ethylamino group and a methyl group at ortho positions.
Caption: 2D structure of N-Ethyl-o-toluidine.
Physicochemical Properties
The key physicochemical properties of N-Ethyl-o-toluidine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | N-ethyl-2-methylaniline | [3] |
| Synonyms | 2-(Ethylamino)toluene, N-Ethyl-2-aminotoluene | [1][4][5] |
| CAS Number | 94-68-8 | [1][4] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1][4] |
| Appearance | Colorless to pale yellow, orange or purple liquid | [1][2] |
| Melting Point | < -15 °C | |
| Boiling Point | 217-218 °C at 1013 hPa | [1][6] |
| Density | 0.938 g/mL at 25 °C | [1][6] |
| Solubility | 1 g/L in water; easily soluble in ethanol and ether | [7] |
| Flash Point | 88 - 89 °C (closed cup) | [4][7] |
| Refractive Index | n20/D 1.547 | [1] |
| Vapor Pressure | 1 hPa at 20 °C | [8] |
Applications in Synthesis
N-Ethyl-o-toluidine is a key building block in organic synthesis, primarily utilized in:
-
Dye and Pigment Industry : It serves as an intermediate in the synthesis of azo dyes, which are valued for their vibrant colors and stability in textiles and printing.[1]
-
Pharmaceuticals : The compound is used in the development of various pharmaceutical agents, including analgesics, anti-inflammatory drugs, antihistamines, and antibiotics.[1][2]
-
Polymer Chemistry : It is employed in the production of polymer additives to enhance material properties like durability and environmental resistance.[1]
-
Agrochemicals : Its structure is a precursor for creating new compounds with specific functionalities in pesticides.[2]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of N-Ethyl-o-toluidine are crucial for researchers. Below are summaries of established protocols.
Synthesis via Bromoethane Alkylation
This method involves the direct alkylation of o-toluidine using bromoethane.[9]
Methodology:
-
Reaction Setup : In a 250mL three-necked flask, combine 40mL (0.37 mol) of o-toluidine and 14mL (0.185 mol) of bromoethane.[9]
-
Reflux : Heat the mixture and reflux for 2 hours.[9]
-
Alkalization : After cooling, alkalize the reaction mixture with a 40% sodium hydroxide solution.[9]
-
Complexation & Stirring : Add a solution of 18.5g (0.136 mol) of zinc chloride in 20mL of water to the mixture and stir for 2.5 hours.[9]
-
Extraction : Filter the solid and continuously extract it with petroleum ether using a Soxhlet apparatus.[9]
-
Purification : Wash the extract with dilute ammonia and distilled water. Evaporate the petroleum ether.[9]
-
Final Product : Distill the residual liquid under reduced pressure, collecting the fraction at 105-110°C (4.67 kPa) to yield the final product.[9]
Caption: Workflow for the synthesis of N-Ethyl-o-toluidine.
Synthesis via Ethanol Alkylation
An alternative industrial method uses ethanol as the alkylating agent over a catalyst.[9]
Methodology:
-
Catalyst Bed : A fluidized bed reactor is filled with an H₃PO₄-SiO₂ catalyst.[9]
-
Reactant Preparation : A mixture of 66% o-toluidine and 34% ethanol (1:1.2 molar ratio) is prepared.[9]
-
Vaporization : The mixture is evaporated at 250°C in a quartz evaporator.[9]
-
Reaction : The vapor is passed through the fluidized bed, which is heated to 330°C.[9]
-
Condensation : The resulting condensate is collected. The conversion rate of o-toluidine is approximately 80%.[9]
Analytical Protocol: Gas Chromatography
An established analytical method for toluidine isomers can be adapted for N-Ethyl-o-toluidine. This procedure involves derivatization followed by gas chromatography with an electron capture detector (GC-ECD).[10]
Methodology:
-
Sample Collection : Air samples are collected using a sampling device containing two sulfuric acid-treated filters. The amine is converted to the more stable amine salt on the filter.[10]
-
Sample Preparation : After sampling, filters are transferred to vials with deionized water. The amine salts are converted back to free amines by adding sodium hydroxide.[10]
-
Extraction : The free amine is extracted into toluene.[10]
-
Derivatization : An aliquot of the toluene extract is treated with heptafluorobutyric acid anhydride (HFAA) to form the corresponding derivative. This reaction enhances volatility and detection sensitivity.[10]
-
Analysis : The derivatized sample is analyzed by capillary gas chromatography using an electron capture detector (GC-ECD).[10]
Safety and Handling
N-Ethyl-o-toluidine is classified as a hazardous substance and requires careful handling.[11]
-
Toxicity : It is toxic if swallowed, in contact with skin, or if inhaled.[6][11] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[11]
-
Irritation : It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[6][11]
-
Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[4][12] Keep away from heat, sparks, and open flames.[12]
-
Storage : Store in a cool, dry, well-ventilated place, away from oxidizing agents.[7] The recommended storage temperature is below 30°C.[8]
Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[12][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. China N-Ethyl-o-toluidine CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
- 3. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethyl-o-toluidine 97 94-68-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. N-Ethyl-o-toluidine | Henan Techway Chemical Co.,Ltd [techwaychem.com]
- 8. N-Ethyl-o-toluidine CAS#: 94-68-8 [m.chemicalbook.com]
- 9. News - N-Ethyl-o-toluidine 94-68-8 [mit-ivy.com]
- 10. osha.gov [osha.gov]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
